

# Spectroscopic data (NMR, mass spectrometry) for Nostopeptin B characterization

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Compound of Interest		
Compound Name:	Nostopeptin B	
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# Spectroscopic Characterization of Nostopeptin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nostopeptin B** is a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum. It belongs to the cyanopeptolin class of natural products, which are known for their diverse biological activities. **Nostopeptin B**, along with its analogue Nostopeptin A, has been identified as a potent inhibitor of elastase and chymotrypsin, highlighting its potential as a lead compound in drug discovery programs targeting proteases. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols used for the characterization of **Nostopeptin B**.

### **Mass Spectrometry**

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was employed to determine the molecular formula of **Nostopeptin B**.

lon	Observed m/z	Calculated m/z	Molecular Formula
[M + H]+	927.5252	927.5191	C46H71N8O12



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## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The structure of **Nostopeptin B** was elucidated through extensive 2D NMR spectroscopy. The  $^1$ H and  $^1$ C NMR spectra were recorded in DMSO-d<sub>6</sub>. The chemical shifts are reported in ppm and referenced to the solvent peaks.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Nostopeptin B



Position	Residue	δC (ppm)	δΗ (ppm) (J in Hz)
1	Ac	22.8	1.89 (s)
2	171.5		
1	Gln	173.8	
2	53.2	4.25 (m)	
3	28.1	1.80 (m), 1.95 (m)	
4	31.6	2.10 (t, 7.5)	
5	174.5		
NH	8.23 (d, 7.3)	_	
NH <sub>2</sub>	7.00 (br s), 7.24 (br s)	_	
1	Hmp	171.2	
2	64.0	4.41 (d, 3.3)	
3	75.8	5.15 (dd, 5.5, 3.3)	
4	35.5	2.42 (m)	
5	58.1	3.41 (m)	
Me	17.0	1.04 (d, 6.6)	
1	Leu	172.5	
2	51.8	4.30 (dd, 9.2, 2.9)	
3	40.5	1.43 (m), 1.77 (m)	
4	24.2	2.06 (m)	_
5	21.5	0.77 (d, 7.3)	
5'	23.5	0.85 (d, 7.3)	_
NH	7.91 (d, 9.2)		_
1	Ahp	172.8	



2	54.2	4.29 (dd, 9.1, 4.0)
3	29.8	1.55 (m), 2.05 (m)
4	28.7	1.65 (m), 1.85 (m)
5	85.5	5.08 (br s)
6	174.2	
NH	7.80 (d, 9.1)	_
ОН	5.95 (br s)	_
1	lle(I)	171.8
2	61.2	4.55 (d, 9.8)
3	36.8	1.83 (m)
4	24.5	1.10 (m), 1.40 (m)
5	11.8	0.82 (t, 7.3)
Me	15.8	0.80 (d, 6.8)
1	N-MeTyr	171.7
2	61.5	4.90 (dd, 10.5, 4.5)
3	36.5	2.85 (dd, 14.0, 10.5), 3.05 (dd, 14.0, 4.5)
4	128.5	
5,9	130.5	7.00 (d, 8.5)
6,8	115.2	6.65 (d, 8.5)
7	156.5	
Me	30.5	2.75 (s)
ОН	9.20 (s)	
1	lle(II)	171.9
2	58.2	4.15 (dd, 8.8, 4.5)

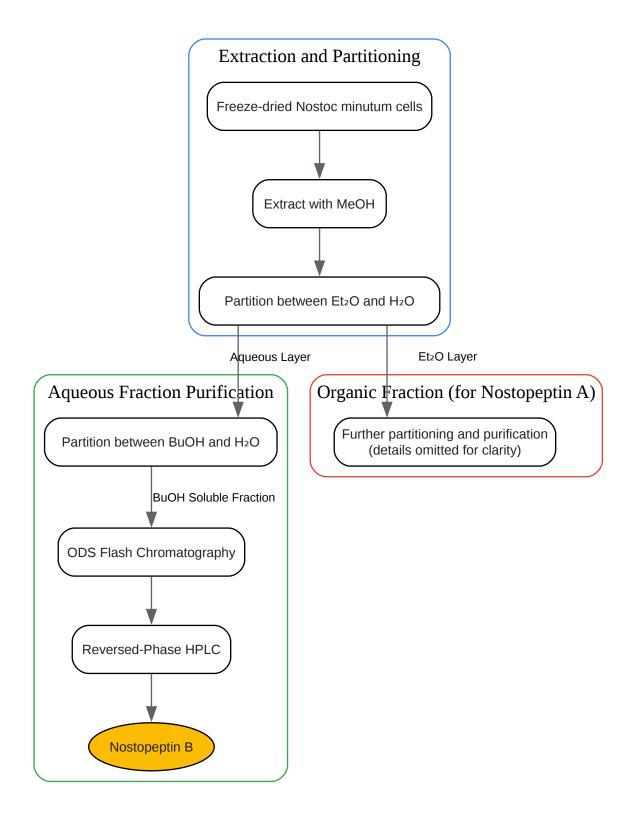


3	37.0	1.85 (m)
4	24.8	1.15 (m), 1.45 (m)
5	11.5	0.85 (t, 7.3)
Me	15.9	0.83 (d, 6.8)
NH	7.85 (d, 8.8)	

# **Experimental Protocols**Isolation of Nostopeptin B

The following workflow outlines the isolation of **Nostopeptin B** from the cyanobacterium Nostoc minutum.





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Isolation workflow for Nostopeptin B.



- Extraction: Freeze-dried cells of Nostoc minutum (231 g) were extracted with methanol (MeOH).
- Solvent Partitioning: The methanol extract was partitioned between diethyl ether (Et<sub>2</sub>O) and water (H<sub>2</sub>O). The aqueous fraction, which showed elastase inhibition, was further partitioned between n-butanol (BuOH) and H<sub>2</sub>O.
- Chromatography: The BuOH-soluble fraction was subjected to octadecylsilanized (ODS)
  flash chromatography. Further purification was achieved by reversed-phase highperformance liquid chromatography (HPLC) to yield Nostopeptin B (8.5 mg).

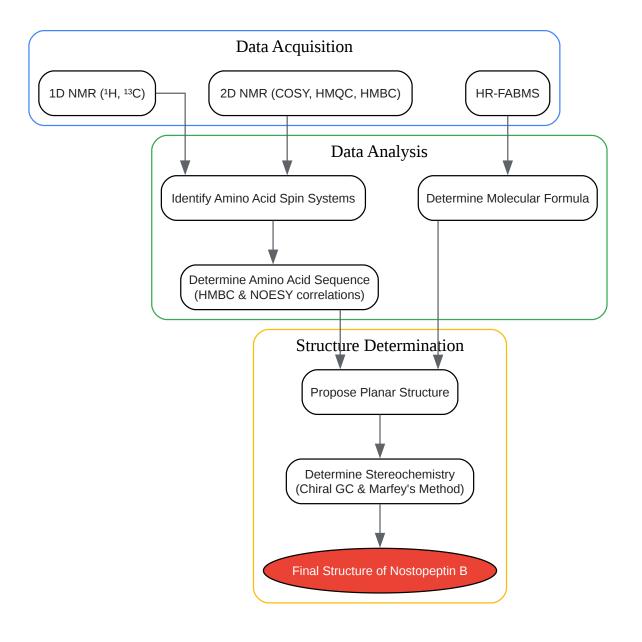
### **Spectroscopic Analysis**

- NMR Spectroscopy: NMR spectra were recorded on Bruker AM600 (600 MHz for <sup>1</sup>H, 150 MHz for <sup>13</sup>C) and JEOL JNM-A500 (500 MHz for <sup>1</sup>H, 125 MHz for <sup>13</sup>C) spectrometers.
   Chemical shifts were referenced to the solvent peaks of DMSO-d<sub>6</sub> (δH 2.49 and δC 39.5).
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula of Nostopeptin B.

## **Structural Elucidation Workflow**

The planar structure of **Nostopeptin B** was determined by a combination of 1D and 2D NMR techniques, including COSY, HMQC, and HMBC experiments, which allowed for the identification of the amino acid residues and their connectivity.





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#### Workflow for the structural elucidation of **Nostopeptin B**.

The analysis of the spectroscopic data revealed the presence of four common amino acid residues (Leu, Gln, and two Ile) and three modified amino acids (3-amino-6-hydroxy-2-piperidone [Ahp], N-MeTyr, and 3-hydroxy-4-methylproline [Hmp]). The sequence of these residues was established through HMBC and NOESY correlations. The stereochemistry of the



common amino acids and N-MeTyr was determined to be L by chiral gas chromatography and Marfey's method, respectively.

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